molecular formula C9H6BrClS B6253866 3-(bromomethyl)-4-chloro-1-benzothiophene CAS No. 20896-07-5

3-(bromomethyl)-4-chloro-1-benzothiophene

Cat. No.: B6253866
CAS No.: 20896-07-5
M. Wt: 261.6
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Description

3-(bromomethyl)-4-chloro-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromomethyl and chloro substituents on the benzothiophene ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-4-chloro-1-benzothiophene typically involves the bromomethylation of 4-chloro-1-benzothiophene. One common method is the reaction of 4-chloro-1-benzothiophene with formaldehyde and hydrobromic acid in the presence of a catalyst such as zinc bromide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-4-chloro-1-benzothiophene undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dechlorinated benzothiophenes and other reduced derivatives.

Scientific Research Applications

3-(bromomethyl)-4-chloro-1-benzothiophene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of halogenated benzothiophenes on biological systems, including their interactions with enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-4-chloro-1-benzothiophene involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The chloro group may also participate in interactions through halogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(bromomethyl)-1-benzothiophene
  • 4-chloro-1-benzothiophene
  • 3-methyl-4-chloro-1-benzothiophene

Uniqueness

3-(bromomethyl)-4-chloro-1-benzothiophene is unique due to the presence of both bromomethyl and chloro substituents on the benzothiophene ring. This combination of functional groups provides distinct reactivity patterns and potential applications compared to similar compounds. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the chloro group can participate in various chemical transformations, making this compound valuable in synthetic chemistry and research.

Properties

CAS No.

20896-07-5

Molecular Formula

C9H6BrClS

Molecular Weight

261.6

Purity

95

Origin of Product

United States

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